Bis(4-fluoro-3-nitrophenyl) sulfone
Overview
Description
Bis(4-fluoro-3-nitrophenyl) sulfone is a chemical compound that has been the subject of various research studies due to its potential applications in the field of polymer chemistry and materials science. The compound is characterized by the presence of sulfone and nitro functional groups attached to a phenyl ring, which can impart unique physical and chemical properties to the polymers or materials synthesized from it.
Synthesis Analysis
The synthesis of related sulfone compounds often involves multiple steps, including alkylation, oxidation, and sulfonation reactions. For instance, bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone (BAPSBPS) was synthesized through a process that likely involved the formation of sulfone linkages and the introduction of sulfonated groups to the aromatic diamine . Similarly, 3,5-bis(trifluoromethyl)phenyl sulfones were prepared from commercially available thiophenol through alkylation followed by oxidation . These methods demonstrate the versatility of sulfone chemistry in creating a variety of functionalized materials.
Molecular Structure Analysis
The molecular structure of bis(4-fluoro-3-nitrophenyl) sulfone and related compounds is crucial for their reactivity and properties. For example, bis(4-nitrophenyl)tetrafluorosulfuranes exhibit octahedral symmetry, which is not common in carbon-based chemistry, making them attractive for the design of functional organic materials . The molecular structures of these compounds are often elucidated using techniques such as crystallography and molecular modeling.
Chemical Reactions Analysis
Sulfone compounds participate in various chemical reactions, including the Julia-Kocienski olefination, which is used to form carbon-carbon double bonds. The reaction conditions and the stability of the metalated sulfones are critical for the success of these transformations . Additionally, the synthesis of nitro-substituted aromatic polysulfide from bis(4-chloro-3-nitrophenyl) sulfone involves nucleophilic displacement polymerization, indicating the reactivity of sulfone groups towards nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone-containing compounds are influenced by their molecular structure and functional groups. Sulfonated polyimides derived from sulfone compounds exhibit good solubility in aprotic solvents, high thermal stability, and proton conductivity, making them suitable for applications such as fuel cell membranes . The presence of sulfonic acid groups contributes to the water uptake and proton conductivity of these materials, which are essential characteristics for their performance in fuel cells.
Scientific Research Applications
1. Fuel Cell Applications
Bis(4-fluoro-3-nitrophenyl) sulfone has been significantly utilized in the development of materials for fuel cells. For instance, sulfonated poly(arylene ether sulfone)s with fluorenyl groups, including Bis(4-fluorophenyl)sulfone, have been synthesized for fuel cell applications, showing promising properties like high proton conductivity and mechanical strength (Bae, Miyatake, & Watanabe, 2009). Similarly, other research has focused on sulfonated polymers prepared from Bis(4-fluorophenyl)sulfone, aiming to improve fuel cell performance through enhanced proton conductivity and stability (Wang et al., 2012), (Wang et al., 2015).
2. Polymer Synthesis and Properties
Research in polymer science has extensively utilized Bis(4-fluoro-3-nitrophenyl) sulfone. Studies demonstrate its role in the synthesis of various polymers, such as fluoro-polyetherimides and polyimides, which exhibit exceptional properties like optical transmittance, thermal stability, and solubility in polar organic solvents (Hu, 2010), (Vora, Goh, & Chung, 2000).
3. Proton Exchange Membrane Research
In the context of proton exchange membranes, Bis(4-fluoro-3-nitrophenyl) sulfone has been instrumental. For instance, the synthesis of sulfonated poly(ether sulfone)s using Bis(4-fluorophenyl) sulfone has led to the development of membranes with high proton conductivities and low water uptake, which are crucial for effective fuel cell operation (Matsumoto, Higashihara, & Ueda, 2009).
4. Synthesis of Nitro-Substituted Polymers
The compound has been utilized in the synthesis of nitro-substituted polymers, demonstrating its versatility in polymer chemistry. Research shows the synthesis of nitro-substituted polysulfide sulfone from Bis(4-chloro-3-nitrophenyl) sulfone, contributing to the understanding of polymer structures and properties (Dutta, 2000).
5. Other Polymer Applications
Additionally, Bis(4-fluoro-3-nitrophenyl) sulfone has been a key component in the synthesis of various other polymers, such as aromatic polyimides, offering enhanced mechanical and thermal properties. This highlights its broad applicability in advanced material science (Liaw, Liaw, & Su, 1999), (Kim, Park, & Lee, 2020).
Safety And Hazards
properties
IUPAC Name |
1-fluoro-4-(4-fluoro-3-nitrophenyl)sulfonyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAWDEWNXJIVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059800 | |
Record name | Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluoro-3-nitrophenyl) sulfone | |
CAS RN |
312-30-1 | |
Record name | 1,1′-Sulfonylbis[4-fluoro-3-nitrobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difluorodinitrobenzene sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DNDS | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-fluoro-3-nitrophenyl)sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIFLUORODINITROBENZENE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBR958H7K9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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